2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Overview
Description
2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H5F3O5S and its molecular weight is 294.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 7-Coumaryl Triflate are functionalized compounds, such as amino acids . It serves as an ideal substrate for the fluorescence labeling of these compounds .
Mode of Action
7-Coumaryl Triflate can be used for a wide range of substitution reactions, either under Pd-catalyzed conditions or via direct nucleophilic substitutions . This makes it a versatile building block for the modification of coumarins and for fluorescence labeling .
Biochemical Pathways
The compound plays a key role in the fluorescence labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is involved in various synthetic strategies for coumarin core involving both conventional and green methods .
Pharmacokinetics
Its wide range of substitution reactions and its role as a substrate for fluorescence labeling suggest that it may have unique adme properties that impact its bioavailability .
Result of Action
The result of 7-Coumaryl Triflate’s action is the production of a wide range of modified compounds, particularly those that are fluorescently labeled . This makes it extremely suitable for fluorescence microscopy and the development of fluorescence labels .
Action Environment
The action of 7-Coumaryl Triflate is influenced by environmental factors such as the presence of air or moisture . All air- or moisture-sensitive reactions are carried out in dried glassware under an atmosphere of N2 or argon .
Properties
IUPAC Name |
(2-oxochromen-7-yl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZAJVDTLUWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547180 | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108530-10-5 | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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